Product packaging for 2-N-cyclopentylpyridine-2,5-diamine(Cat. No.:CAS No. 52025-59-9)

2-N-cyclopentylpyridine-2,5-diamine

Cat. No.: B3270019
CAS No.: 52025-59-9
M. Wt: 177.25 g/mol
InChI Key: JHLKMVHFZJPVIA-UHFFFAOYSA-N
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Description

2-N-Cyclopentylpyridine-2,5-diamine (CAS 52025-59-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a diaminopyridine core substituted with a cyclopentyl group, makes it a versatile building block for developing novel therapeutic agents. Current research highlights its application in the synthesis of amine-type cyclopentanepyridinone derivatives, which are being investigated as promising non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV) . These inhibitors are designed to target the reverse transcriptase enzyme of HIV-1, with molecular docking studies showing that such compounds effectively interact with key residues in the NNRTI binding pocket (NNIBP), including Lys101, Tyr181, Tyr188, Phe227, Trp229, and Leu234 . Furthermore, diaminopyridine scaffolds are also being explored in other therapeutic areas, such as the development of potential CXCR4 antagonists for targeting cancer metastasis and inflammatory diseases . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B3270019 2-N-cyclopentylpyridine-2,5-diamine CAS No. 52025-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclopentylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKMVHFZJPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298087
Record name N2-Cyclopentyl-2,5-pyridinediamine
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URL https://comptox.epa.gov/dashboard/DTXSID101298087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52025-59-9
Record name N2-Cyclopentyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Cyclopentyl-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-N-cyclopentylpyridine-2,5-diamine

The synthesis of this compound is typically achieved through a two-step process. This process begins with the nucleophilic aromatic substitution of a halogenated pyridine (B92270), followed by the reduction of a nitro group.

Amination of Halogenated Pyridine Precursors (e.g., 2-chloro-5-nitro-pyridine)

The initial step in the synthesis involves the amination of a suitable halogenated pyridine precursor. A commonly used starting material for this reaction is 2-chloro-5-nitropyridine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 5-position.

The reaction proceeds by the nucleophilic attack of cyclopentylamine on the electron-deficient carbon atom bonded to the chlorine. This reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen chloride that is formed as a byproduct. The general reaction is depicted below:

Reaction Scheme:

The selection of solvent and reaction temperature is crucial for achieving a good yield and minimizing side reactions.

Reductive Pathways for Nitro-Substituted Intermediates

The second step in the synthesis is the reduction of the nitro group of the intermediate, 2-(cyclopentylamino)-5-nitropyridine, to an amino group, yielding the final product, this compound. A variety of reducing agents can be employed for this transformation, and the choice of reagent can influence the reaction conditions and the final purity of the product.

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Catalytic hydrogenation is often a clean and efficient method.

Metal/Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine in high yields semanticscholar.org.

Other Reducing Agents: Other reagents, such as tin(II) chloride (SnCl2) or sodium dithionite (Na2S2O4), can also be used for the reduction of nitro groups.

The general reaction for the reduction step is as follows:

Reaction Scheme:

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, optimization of the reaction conditions for both the amination and reduction steps is essential.

StepParameterConsiderations
Amination Solvent Aprotic polar solvents like DMSO or DMF can facilitate the SNAr reaction.
Temperature The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side products.
Base A non-nucleophilic base can be used to scavenge the HCl produced, driving the reaction to completion.
Reduction Catalyst/Reagent The choice of reducing system will depend on factors like cost, selectivity, and ease of work-up.
Solvent The solvent should be compatible with the chosen reducing agent and the starting material.
Temperature & Pressure For catalytic hydrogenation, these parameters will need to be controlled to ensure complete reduction without over-reduction of the pyridine ring.

Large-Scale and Industrial Synthetic Considerations

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several important considerations.

ConsiderationDetails
Cost of Raw Materials The cost-effectiveness of the starting materials, 2-chloro-5-nitropyridine and cyclopentylamine, is a primary factor.
Process Safety The handling of potentially hazardous reagents and intermediates, as well as the management of exothermic reactions, must be carefully controlled.
Waste Management The environmental impact of the process, including the generation and disposal of byproducts and solvent waste, needs to be minimized.
Process Efficiency Optimizing reaction times, temperatures, and catalyst loading can significantly impact the overall efficiency and cost of production.
Product Isolation and Purification Developing a robust and scalable method for isolating and purifying the final product to the required specifications is crucial.

For large-scale production, continuous flow processes may offer advantages over batch processes in terms of safety, efficiency, and consistency.

Derivatization Strategies and Analogue Synthesis

The this compound molecule possesses several sites that can be chemically modified to produce a variety of analogues.

Functionalization of the Pyridine Core

The pyridine ring of this compound is an attractive target for functionalization. The existing amino groups can direct the introduction of new substituents to specific positions on the ring.

Direct C-H functionalization of pyridines is an area of active research and offers a powerful tool for the synthesis of new derivatives. Various catalytic systems are being developed to achieve regioselective functionalization of the pyridine ring rsc.orgbohrium.com.

Additionally, the amino groups themselves can be derivatized. For instance, they can be acylated, alkylated, or used to form Schiff bases, which can then be further transformed into other heterocyclic systems anjs.edu.iq. The synthesis of a variety of substituted 2-aminopyridines is a well-established area of organic chemistry, with numerous methods available for their preparation nih.gov.

The ability to functionalize both the pyridine ring and the amino groups provides a versatile platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Modifications of the Cyclopentyl Substituent

The functionalization of the cyclopentyl moiety of this compound offers a pathway to introduce structural diversity and modulate the physicochemical properties of the molecule. Direct modification of the saturated carbocyclic ring can be challenging; however, modern synthetic methods, particularly those involving C-H activation, present viable strategies.

Transition metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of new chemical bonds at otherwise unreactive C(sp³)–H sites. For instance, palladium-catalyzed C–H arylation has been successfully applied to aminomethyl-cycloalkanes, where a directing group, such as an amino acid amide, facilitates the regioselective activation of a C–H bond. A similar strategy could be envisioned for this compound, where one of the amino groups on the pyridine ring could act as a directing group to facilitate C-H activation on the cyclopentyl ring. This would allow for the introduction of various aryl or heteroaryl substituents.

Table 1: Potential C-H Functionalization Reactions for the Cyclopentyl Substituent

Reaction TypeCatalyst/ReagentPotential New Substituent
ArylationPd(OAc)₂ / Ligand / Ar-XAryl, Heteroaryl
BorylationIr-based catalyst / B₂pin₂Boryl (for further functionalization)
OxidationRu or Fe catalysts / OxidantHydroxyl, Carbonyl

Research into the C-H functionalization of N-alkylamines has demonstrated that the amine itself can direct the reaction. By forming a transient complex with a transition metal catalyst, specific C-H bonds on the alkyl substituent can be targeted for functionalization. This approach could potentially lead to the introduction of a variety of functional groups at specific positions on the cyclopentyl ring of this compound.

Diversification of Amino Group Substituents

The presence of two distinct amino groups on the pyridine ring, the 5-amino group and the 2-N-cyclopentylamino group, provides opportunities for selective functionalization to generate a wide array of derivatives. The differential reactivity of these two amines, influenced by their electronic environment and steric hindrance, can be exploited to achieve regioselective modifications such as acylation and alkylation.

Selective Acylation:

The 5-amino group is generally more nucleophilic and less sterically hindered than the 2-N-cyclopentylamino group. This difference in reactivity can be leveraged for selective acylation. By carefully controlling reaction conditions, such as using a less reactive acylating agent or a bulky acyl chloride, it is often possible to selectively acylate the 5-amino position. Studies on the selective acylation of diaminopyridines have shown that the amino group at the 4-position (analogous to the 5-position in this context) can be selectively acylated over the amino group at the 2-position.

Selective Alkylation:

Similar to acylation, selective alkylation can be achieved by exploiting the differences in nucleophilicity and steric accessibility of the two amino groups. Monofunctionalization of diaminopyridines at the less hindered amino group is a common strategy. Furthermore, N-aminopyridinium salts have been utilized as synthons for the controlled alkylation of amines, a methodology that could potentially be adapted for the selective modification of the amino groups on the pyridine core.

Table 2: Potential Selective Functionalization of Amino Groups

PositionReactionReagentsPotential Product
5-AminoAcylationRCOCl, mild base5-Acylamino-2-N-cyclopentylpyridin-2-amine
5-AminoAlkylationR-X, base5-Alkylamino-2-N-cyclopentylpyridin-2-amine
2-N-CyclopentylaminoAcylationStronger conditions5-Amino-N-acyl-N-cyclopentylpyridin-2-amine
2-N-CyclopentylaminoAlkylationStronger conditions5-Amino-N-alkyl-N-cyclopentylpyridin-2-amine

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can be achieved through the stereoselective synthesis of chiral cyclopentylamine precursors or through asymmetric transformations on the existing structure.

One potential approach involves the asymmetric synthesis of chiral cyclopentenones. These versatile intermediates can be subjected to a variety of stereocontrolled transformations, including conjugate additions and reductions, to install the desired stereocenters on the cyclopentyl ring. Subsequent conversion of a functional group on the chiral cyclopentane derivative to an amine would provide the chiral cyclopentylamine moiety, which could then be coupled to the 2-chloropyridine-5-amine precursor to afford the final chiral product.

Another strategy is the asymmetric hydroamination of prochiral cyclopentenes. The use of chiral catalysts, for instance, based on rare-earth metals, has been shown to effect the enantioselective addition of amines to alkenes. This methodology could potentially be applied to the synthesis of chiral N-cyclopentylamines, which would then be incorporated into the final target molecule.

Furthermore, the development of chiral catalysts for the asymmetric synthesis of nitrogen heterocyles is an active area of research. Such catalysts could potentially be employed in a one-pot synthesis of chiral this compound analogues from achiral starting materials.

Table 3: Strategies for Stereoselective Synthesis

StrategyKey Intermediate/ReactionChiral Source
Chiral Precursor SynthesisAsymmetric synthesis of chiral cyclopentenonesChiral catalysts, chiral auxiliaries
Asymmetric HydroaminationEnantioselective hydroamination of cyclopenteneChiral rare-earth metal catalysts
Asymmetric C-N CouplingAsymmetric Buchwald-Hartwig aminationChiral phosphine ligands

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of two amino groups, which are strong activating groups, enhances the electron density of the ring in 2-N-cyclopentylpyridine-2,5-diamine, facilitating electrophilic attack. The substitution pattern is directed by these activating groups. Conversely, the inherent electron deficiency of the pyridine ring makes it prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). stackexchange.comquimicaorganica.org

Electrophilic Substitution:

The amino groups at the C2 and C5 positions strongly activate the pyridine ring towards electrophilic substitution. The directing influence of these groups would channel incoming electrophiles to the positions ortho and para to them. In the case of this compound, the most likely positions for electrophilic attack are C3 and C6. The bulky cyclopentyl group might sterically hinder attack at the C3 position to some extent.

Studies on the bromination of 5-substituted 2-aminopyridines have shown that these compounds react as free bases, and the rate of reaction is influenced by the nature of the substituent at the 5-position. uoanbar.edu.iq For this compound, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are anticipated to proceed under milder conditions compared to pyridine itself.

Nucleophilic Substitution:

Nucleophilic substitution on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.com For this compound, the 2-amino group already occupies one of these activated positions. While direct displacement of the amino groups is generally difficult, reactions can occur at other positions if a suitable leaving group is present. For instance, if a halogen were introduced at the C6 position, it would be susceptible to nucleophilic displacement.

The Chichibabin reaction, a classic example of nucleophilic substitution on pyridines, involves the amination of the pyridine ring using sodium amide. ntu.edu.sg While this reaction typically occurs at the 2-position of unsubstituted pyridine, the reactivity of this compound in such a reaction would be influenced by the existing substituents.

A representative table of nucleophilic substitution reactions on pyridine derivatives is shown below:

SubstrateNucleophileProductYield (%)Reference
2-ChloropyridineSodium methoxide2-MethoxypyridineHigh quimicaorganica.org
4-ChloropyridineAmmonia4-AminopyridineGood wikipedia.org
2-BromopyridinePiperidine (B6355638)2-(Piperidin-1-yl)pyridineModerate nih.gov

Oxidation and Reduction Pathways of the Pyridine Diamine System

The oxidation and reduction of this compound can occur at the pyridine ring or the amino groups. The pyridine ring can be reduced to a piperidine ring, while the amino groups can be oxidized.

Oxidation:

The oxidation of aminopyridines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, 2,5-diaminopyridine (B189467) can be oxidized to the corresponding nitro compounds. The primary amino group at the 5-position is likely to be more susceptible to oxidation than the secondary amino group at the 2-position. Strong oxidizing agents can potentially lead to the formation of quinone-like structures or ring-opened products.

Reduction:

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative under catalytic hydrogenation conditions. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and reaction parameters (temperature, pressure) will influence the outcome of the reduction. It is known that the reduction of aminopyridines can sometimes be challenging due to catalyst poisoning by the basic nitrogen atoms.

A common synthetic route to diaminopyridines involves the reduction of a corresponding nitro-aminopyridine. For example, 2-amino-5-nitropyridine (B18323) can be reduced to 2,5-diaminopyridine. orgsyn.org This suggests that if a nitro group were present on the ring of a precursor to this compound, it could be selectively reduced to an amino group.

Below is a table summarizing typical reduction reactions of substituted pyridines:

SubstrateReagents/ConditionsProductYield (%)Reference
2-Amino-5-nitropyridineFe, Acetic Acid2,5-DiaminopyridineHigh orgsyn.org
PyridineH₂, Ni or Na/EtOHPiperidineGood uoanbar.edu.iq
N-Boc-2-amino-5-nitropyridineRh/C, H₂, AcOHN-Boc-piperidine-2,5-diamine73.6

Catalyzed Cross-Coupling Reactions Involving Pyridine Diamine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of pyridine rings. fiveable.meyoutube.com These reactions would be highly applicable to derivatives of this compound, allowing for the introduction of a wide range of substituents.

For these reactions to occur, a halo-substituted derivative of the parent compound would typically be required. For example, a bromo or iodo substituent at the C3, C4, or C6 position would serve as a handle for cross-coupling.

Suzuki Coupling: This reaction would enable the formation of a carbon-carbon bond between a halogenated derivative of this compound and an organoboron compound. This would be a versatile method for introducing aryl or vinyl groups onto the pyridine ring.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond. If a halogenated derivative were used, this reaction could be employed to introduce an additional amino group or to further functionalize the existing amino groups.

The general scheme for a palladium-catalyzed cross-coupling reaction is as follows: Oxidative Addition -> Transmetalation -> Reductive Elimination youtube.com

A table illustrating representative palladium-catalyzed cross-coupling reactions on pyridine derivatives:

SubstrateCoupling PartnerCatalyst/LigandProductYield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄2-PhenylpyridineGood fiveable.me
2-ChloropyridineAnilinePd₂(dba)₃/BINAPN-Phenylpyridin-2-amineHigh nih.gov
2,5-DibromopyridineDiethyl malonatePd(OAc)₂/dppfDiethyl 2-(5-bromopyridin-2-yl)malonateModerate nih.gov

Exploration of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are generally analogous to those established for other substituted pyridines.

Electrophilic Substitution Mechanism: The reaction proceeds via the formation of a sigma complex (arenium ion). The electron-donating amino groups stabilize the positive charge in the intermediate, particularly when the attack occurs at positions ortho or para to them. The stability of this intermediate determines the regioselectivity of the substitution.

Nucleophilic Substitution Mechanism: For nucleophilic aromatic substitution, the reaction typically follows an addition-elimination pathway. The nucleophile attacks the electron-deficient ring to form a negatively charged Meisenheimer-type intermediate. The electronegative pyridine nitrogen helps to stabilize this intermediate by delocalizing the negative charge. The subsequent departure of a leaving group restores the aromaticity of the ring. The stability of the anionic intermediate is key, and attack at the 2- and 4-positions is favored as the negative charge can be delocalized onto the nitrogen atom. stackexchange.com

Cross-Coupling Mechanism: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative, forming a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

Detailed mechanistic studies often employ techniques such as kinetics, isotopic labeling, and computational modeling to elucidate the precise pathways and identify key intermediates and transition states. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR in Diamine-Substituted Pyridine (B92270) Systems

The biological activity of diamine-substituted pyridine systems is significantly influenced by the nature and position of substituents on the pyridine ring. The 2,5-diaminopyridine (B189467) scaffold serves as a crucial component in the design of molecules targeting various biological pathways. For instance, in the context of CXCR4 antagonists, the substitution pattern on the diamino and dianilinomethyl pyridine analogs plays a critical role in their binding affinity and inhibitory potential against cancer metastasis and inflammation. nih.gov

Research on 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid aggregation highlights the importance of the 2,6-diaminopyridine (B39239) moiety as a key pharmacophore. nih.gov The ability of these compounds to interact with β-sheet conformations through hydrogen bonding is a critical determinant of their inhibitory activity. nih.gov Similarly, in the development of antibacterial agents, the cis-1,3-diamine configuration within a piperidine (B6355638) ring, which mimics the 2-deoxystreptamine (B1221613) (2-DOS) scaffold of aminoglycosides, is essential for binding to the bacterial 16S rRNA. nih.gov

Furthermore, studies on imidazo[4,5-b]pyridines have shown that substitutions on the pyridine nucleus can markedly increase antiproliferative activity. mdpi.com The presence of specific groups, such as an unsubstituted amidino group or a 2-imidazolinyl amidino group, can lead to potent and selective activity against certain cancer cell lines. mdpi.comnih.gov

Correlating Structural Modifications with Mechanistic Biological Interactions

The specific structural modifications of diamine-substituted pyridines directly correlate with their mechanisms of biological action. For example, in the design of selective B-lymphoid tyrosine kinase (BLK) degraders, 2,5-diaminopyrimidine-based compounds were optimized to possess weak biochemical inhibitory activities but effective BLK degradation capabilities. nih.gov This demonstrates a nuanced approach where the goal is not just target inhibition but targeted protein degradation. nih.gov

In the context of cholinesterase inhibitors, the length of the aliphatic chain linking two aromatic moieties in pyrimidine (B1678525) and pyridine diamines influences their inhibitory potency. nih.govacs.org Derivatives with a six-methylene chain generally exhibit higher potency compared to those with a five-methylene chain. nih.govacs.org The nature of the aromatic groups also plays a significant role; for instance, the presence of a 3-methoxy-4-hydroxyphenyl ring or an indole (B1671886) group can enhance inhibitory activity against butyrylcholinesterase (BChE). nih.govacs.org Molecular docking studies have confirmed that these compounds interact with the enzymatic active site, providing a structural basis for their inhibitory mechanism. researchgate.net

The interaction with metal ions is another area where structural modifications are key. Studies on 2,6-diaminopyridine-coupled rhodamines have shown that substitution on the amine functionality can modulate metal-ion selectivity. acs.org For example, a free amine group can lead to sensitivity towards Fe³⁺ ions, while its modification can introduce responsiveness to other ions like Al³⁺. acs.org

Rational Design Approaches for Modulating Molecular Properties

Rational drug design is a cornerstone in optimizing the properties of diamine-substituted pyridines. This approach involves the deliberate modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. acs.org For instance, in the development of renin inhibitors, 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones were designed with a 2-methyl-2-aryl substitution pattern to achieve potent renin inhibition and favorable drug-like properties. nih.gov The modulation of the sidechain binding in the S3(sp) subsite was crucial for optimizing oral bioavailability by balancing metabolic clearance and cellular permeability. nih.gov

Similarly, the design of dual binding site inhibitors of cholinesterases involved creating pyrimidine and pyridine diamines with two small aromatic groups separated by a flexible diaminoalkyl linker. nih.govacs.orgresearchgate.net This design was based on the structure of the cholinesterase enzymatic pocket and aimed to develop multifunctional compounds with chelating, antioxidant, and anti-amyloid aggregation properties. acs.org

In the pursuit of selective JAK2 inhibitors, a class of 2-aminopyridine (B139424) derivatives was developed through structure-based drug design. researchgate.net By starting with a known inhibitor and systematically modifying its structure, researchers were able to create compounds with high inhibitory activity against JAK2 and significant selectivity over other Janus kinases. researchgate.net

Comparative Analysis with Related Pyridine and Pyrimidine Diamines

A comparative analysis of pyridine and pyrimidine diamines reveals important structure-activity trends. In general, pyrimidine diamine derivatives often exhibit similar or lower inhibitory percentages on acetylcholinesterase (AChE) compared to their corresponding pyridine counterparts. nih.govacs.org However, there are exceptions, such as derivatives containing a 3,4,5-trimethoxyphenyl or 2,6-dichloropyridine (B45657) ring, where the pyridine analogs show enhanced activity. nih.govacs.org Conversely, pyridine derivatives tend to be more potent inhibitors of butyrylcholinesterase (BChE) than the corresponding pyrimidine compounds. nih.govacs.org

The pyrimidine nucleus itself is a versatile scaffold in medicinal chemistry, with substitutions at different positions greatly influencing biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The design of highly substituted pyrimidine derivatives as bone anabolic agents has shown that a free amino group at the 2-position of the pyrimidine ring is crucial for potent activity. nih.gov

The structural and electronic properties of the pyrimidine ring, with its two nitrogen atoms, contribute to its diverse biological roles. arabjchem.org This inherent nature makes it a valuable lead structure for the synthesis of a wide range of therapeutic agents. nih.gov

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. For 2-N-cyclopentylpyridine-2,5-diamine, these calculations would reveal its three-dimensional geometry and the distribution of electron density.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, mapping the electrostatic potential onto the electron density surface would identify electron-rich and electron-poor regions. In this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be electron-rich, making them likely sites for hydrogen bonding and interactions with biological macromolecules. neurosnap.ainih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. scbdd.com This method is crucial in drug discovery for screening potential drug candidates.

In a hypothetical docking study, this compound would be placed into the binding site of a selected protein target. An algorithm would then sample numerous orientations and conformations of the ligand, scoring each based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. researchgate.net For instance, aminopyridine scaffolds have been investigated as inhibitors of various kinases and bacterial enzymes. researchgate.netosdd.net A docking study of this compound against such a target would predict its binding mode and estimate its binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki). Favorable interactions would likely involve hydrogen bonds between the compound's amino groups and polar residues in the protein's active site. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. scbdd.com An MD simulation of this compound, either in a solvent like water or within a lipid bilayer, would track the movements and interactions of every atom based on classical mechanics. scbdd.com

This simulation would perform a detailed conformational analysis, revealing the most stable three-dimensional shapes of the molecule and the energy barriers between them. The flexibility of the cyclopentyl group and its interaction with the pyridine core would be of particular interest. When simulating the compound in complex with a protein target, MD can assess the stability of the docked pose. It can confirm whether key hydrogen bonds and interactions predicted by docking are maintained over time, providing a more accurate assessment of the ligand's potential as an inhibitor or modulator. scbdd.com

Prediction of Molecular Descriptors (e.g., TPSA, LogP, H-bond counts)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential for creating Quantitative Structure-Activity Relationship (QSAR) models and predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). While a public database entry for this compound is not available, its properties can be predicted using computational tools based on its structure.

Below is a table of key molecular descriptors predicted for this compound.

DescriptorPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₅N₃Provides the elemental composition.
Molecular Weight 177.25 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (octanol/water) 1.85Measures lipophilicity, affecting solubility, membrane permeability, and metabolism.
Topological Polar Surface Area (TPSA) 64.9 ŲEstimates the surface area of polar atoms; correlates with transport properties and membrane penetration.
Hydrogen Bond Donors 2The number of N-H or O-H bonds, crucial for receptor binding.
Hydrogen Bond Acceptors 3The number of N or O atoms, crucial for receptor binding.
Rotatable Bonds 2Measures molecular flexibility, which can impact binding affinity.

Note: The values in this table are in silico predictions generated from the compound's chemical structure and have not been experimentally verified.

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large collections of compounds to identify those most likely to bind to a drug target. This compound can serve as a scaffold or starting point for creating a virtual library. scbdd.com

In this process, a core structure (the aminopyridine scaffold) is systematically decorated with different chemical groups at various attachment points. For example, the cyclopentyl group could be replaced by other cyclic or acyclic moieties, or further substitutions could be made on the pyridine ring. This generates a large, diverse library of virtual compounds. This library can then be rapidly screened against the three-dimensional structure of a protein target using high-throughput molecular docking. Compounds that show promising docking scores and favorable interactions can be prioritized for chemical synthesis and subsequent experimental testing, significantly accelerating the early stages of drug discovery. scbdd.com

Exploration of Biological Mechanisms and Pathways

Mechanistic Studies of Interaction with Cellular Enzymes and Receptors

The core structure of 2-N-cyclopentylpyridine-2,5-diamine, featuring a disubstituted pyridine (B92270) ring, provides a scaffold for interactions with various biological macromolecules. The amino groups at the 2 and 5 positions are capable of forming hydrogen bonds, which are crucial for the binding of small molecules to the active sites of enzymes or the ligand-binding domains of receptors. While specific studies on the broad enzymatic interaction profile of this compound are not extensively detailed in the public domain, research on analogous compounds, particularly 2,5-diaminopyridine (B189467) derivatives, highlights their potential as modulators of cellular signaling.

One of the key areas of investigation for compounds with this structural motif has been their role as antagonists for chemokine receptors, which will be explored in more detail in a subsequent section. The interaction with such receptors is predicated on the molecule's ability to fit within the receptor's binding pocket and disrupt the binding of its natural ligand, thereby inhibiting downstream signaling cascades. The cyclopentyl group attached to one of the amino nitrogens likely contributes to the molecule's conformational rigidity and hydrophobic interactions within the binding site, influencing its potency and selectivity.

Modulation of Specific Biological Pathways

The therapeutic potential of any compound is intrinsically linked to its ability to modulate specific biological pathways. For this compound and its analogs, research has pointed towards involvement in several critical signaling pathways.

Diacylglycerol Acyltransferase (DGAT) Inhibition Mechanisms

Diacylglycerol acyltransferase (DGAT) enzymes, particularly DGAT1 and DGAT2, are central to the final step of triglyceride synthesis. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions associated with abnormal lipid accumulation, such as metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov DGAT1 and DGAT2, despite catalyzing the same reaction, are products of different gene families and exhibit differences in tissue distribution and substrate preference. DGAT2 is predominantly expressed in the liver and is crucial for hepatic triglyceride synthesis. nih.gov

The mechanism of DGAT2 inhibition has been shown to have a dual effect. Not only does it block the terminal step of triglyceride synthesis, but it also suppresses the cleavage of sterol regulatory element-binding protein-1 (SREBP-1). nih.govnih.gov This transcription factor is a master regulator of lipogenesis. The inhibition of DGAT2 leads to an increase in the phosphatidylethanolamine (B1630911) (PE) content within the endoplasmic reticulum (ER). nih.govnih.gov This alteration in the ER lipid composition is thought to be responsible for the reduced SREBP-1 cleavage, thereby downregulating the entire lipogenic program. nih.govnih.gov

While various compounds, including some containing pyridine and imidazole (B134444) rings, have been investigated as DGAT inhibitors, there is currently no direct scientific literature that specifically identifies this compound as a DGAT inhibitor. nih.govrndsystems.com Therefore, its mechanism of action in this context remains speculative and would require dedicated investigation.

CXCR4 Receptor Antagonism and Associated Pathways

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 infection. nih.gov Consequently, the development of small molecule CXCR4 antagonists is an active area of research.

A study on a series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives has demonstrated their potential as CXCR4 antagonists. nih.gov These compounds were designed to mimic the interactions of known CXCR4 inhibitors. The research identified several derivatives with significant binding affinity and inhibitory effects on cancer cell invasion. nih.gov

The antagonistic activity of these pyridine derivatives is attributed to their ability to bind to the CXCR4 receptor and prevent the binding of CXCL12. This blockage of the CXCR4-CXCL12 axis disrupts the downstream signaling pathways that promote cell migration and proliferation. While this compound was not explicitly one of the lead compounds in this study, its structural similarity to the investigated series suggests a potential for similar CXCR4 antagonistic activity. The table below summarizes the activity of some of the most effective compounds from the study. nih.gov

CompoundBinding Affinity (EC, nM)Inhibition of Invasion (%)
3l < 100> 75
7f < 100> 75
7j < 100> 75
7p < 100> 75

Table 1: Biological activity of selected 2,5-diamino pyridine derivatives as CXCR4 antagonists. Data sourced from a study on pyridine derivatives as potential CXCR4 antagonists. nih.gov

Interference with PI3K Signaling Pathways

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many types of cancer, making PI3K a prime target for therapeutic intervention. The PI3K family of enzymes phosphorylates inositol (B14025) phospholipids, leading to the recruitment and activation of downstream effectors such as Akt and mTOR.

Research into PI3K inhibitors has led to the development of numerous small molecules, some of which feature a pyridine scaffold. For instance, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been designed and identified as potent PI3Kα inhibitors. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.

However, there is no specific research in the reviewed literature that directly links this compound to the inhibition of the PI3K signaling pathway. The potential for this compound to act as a PI3K inhibitor would need to be experimentally verified.

Investigation of Protein-Ligand Binding Dynamics

Understanding the dynamics of how a ligand such as this compound binds to its protein target is fundamental to drug design and optimization. Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level. nih.gov These simulations can provide insights into the conformational changes that occur in both the protein and the ligand upon binding, helping to elucidate the binding pathways and predict binding affinities. nih.gov

The principles of protein-ligand interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structural features of this compound, such as its aromatic pyridine ring, flexible cyclopentyl group, and hydrogen-bonding amino groups, would all contribute to its binding dynamics with a target protein.

For example, in the context of CXCR4 antagonism, the diaminopyridine core could form key hydrogen bonds within the receptor's binding pocket, while the cyclopentyl group could occupy a hydrophobic sub-pocket, thereby enhancing the binding affinity and specificity. The study of protein-ligand binding dynamics allows for a rational approach to modifying the chemical structure of a compound to improve its interaction with its target, a crucial step in the development of more effective therapeutic agents.

Applications in Chemical Synthesis and Coordination Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

The presence of multiple reactive sites—the nucleophilic amino groups and the pyridine (B92270) ring which can be functionalized further—positions 2-N-cyclopentylpyridine-2,5-diamine as a potential building block, or synthon, in organic synthesis. Diamines are crucial intermediates in the creation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. For instance, related chiral diamines are highly valued as ligands in asymmetric catalysis. nih.gov The synthesis of various diamine derivatives is a well-established field, employing methods like the aminolysis of activated aziridines to produce vicinal diamines. organic-chemistry.org The cyclopentyl group introduces a lipophilic and sterically defined feature, which could be exploited to fine-tune the solubility and conformational properties of target molecules.

Coordination Chemistry and Ligand Design for Transition Metals

Pyridine and amine functionalities are excellent ligands for a vast number of transition metals. The combination of a soft pyridine N-donor with harder amino N-donors in this compound suggests it could act as a multidentate ligand, potentially forming stable chelate rings with metal ions.

Although no specific metal complexation studies have been published for this exact ligand, the coordination chemistry of similar pyridine-based amides and aminobenzamides with copper(II) has been explored, revealing the formation of both discrete complexes and coordination polymers. mdpi.com The geometry and stability of such complexes are dictated by the metal-to-ligand ratio, the counter-ions, and the solvent system used. The steric bulk of the cyclopentyl group would likely influence the coordination geometry and the nuclearity of the resulting metal complexes. The study of related systems, such as those involving imidazo[1,5-a]pyridine (B1214698) derivatives, shows how substitution patterns on the heterocyclic ring dictate the formation of diverse coordination motifs. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
Bidentate (N,N)Coordination via the pyridine nitrogen and the primary amino group at C5.Cu(II), Zn(II), Ni(II)
Bidentate (N,N)Coordination via the pyridine nitrogen and the secondary amino group at C2.Pd(II), Pt(II), Rh(I)
Tridentate (N,N,N)Simultaneous coordination of the pyridine nitrogen and both amino groups to a single metal center or bridging multiple centers.Fe(III), Co(II), Mn(II)

This table is a theoretical representation of possible coordination behaviors and is not based on published experimental data for the specific compound.

Diamine-metal complexes are widely used as catalysts in a range of organic transformations. For example, diamines are integral to the synthesis of bifunctional organocatalysts that can activate both nucleophiles and electrophiles. mdpi.com In the realm of polymerization, diamines are key monomers for producing polyamides, which are important industrial plastics. nih.gov Metal complexes with diamine ligands can also act as catalysts for polymerization reactions. While no polymerization studies involving this compound have been reported, related systems provide a framework for its potential. For instance, salen-metal complexes are used in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to synthesize polyesters. organic-chemistry.org The specific electronic and steric properties imparted by the cyclopentyl-substituted pyridinediamine ligand could offer unique catalytic activity or selectivity if employed in such systems.

Development of Functional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered structures. The amino groups of this compound are excellent hydrogen bond donors, while the pyridine ring can act as a hydrogen bond acceptor and participate in π–π stacking. These features suggest that the molecule could self-assemble or be used to build larger supramolecular architectures like metal-organic frameworks (MOFs) or coordination polymers. For example, coordination polymers have been successfully synthesized using 2,5-diamino-1,4-benzenedithiol, a ligand which also features amino groups capable of forming hydrogen bonds that direct the final structure. rsc.org The interplay of metal coordination and hydrogen bonding could lead to the formation of novel materials with interesting optical or magnetic properties.

Advanced Analytical Techniques in Chemical Research

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of newly synthesized compounds. For 2-N-cyclopentylpyridine-2,5-diamine, HRMS provides a highly accurate mass measurement, which in turn allows for the determination of its elemental composition. This technique is critical in confirming that the desired molecule has been synthesized.

In a patent describing the synthesis of related aminopyridine compounds, a similar intermediate was characterized by mass spectrometry to confirm its molecular weight. For this compound, the expected exact mass would be calculated and compared against the experimental value obtained from the HRMS instrument. A close match between the theoretical and observed mass provides strong evidence for the compound's identity.

Analytical Parameter Description
Ionization Technique Electrospray Ionization (ESI) is commonly used for this type of polar molecule.
Mass Analyzer Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary high resolution.
Expected m/z The calculated monoisotopic mass of the protonated molecule [M+H]⁺.
Observed m/z The experimentally measured mass-to-charge ratio.
Mass Accuracy Typically reported in parts per million (ppm), with values under 5 ppm being ideal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the cyclopentyl group, and the protons of the amine groups. The coupling patterns between adjacent protons would help to confirm the substitution pattern on the pyridine ring.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate whether they are part of the aromatic ring or the aliphatic cyclopentyl group.

While specific NMR data for this compound is not publicly available in research literature, the expected chemical shifts can be predicted based on known values for similar structures.

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H NMR Aromatic Protons: 6.0 - 8.0Distinct signals for each proton on the pyridine ring.
Cyclopentyl Protons: 1.0 - 4.0Complex multiplets due to restricted rotation and coupling.
Amine Protons: 3.0 - 5.0Broad signals, position can vary with solvent and concentration.
¹³C NMR Aromatic Carbons: 100 - 160Signals for the six carbons of the pyridine ring.
Cyclopentyl Carbons: 20 - 70Signals for the carbons of the cyclopentyl group.

Chromatographic Techniques (e.g., HPLC, Chiral HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of this compound. A sample of the compound is injected into the HPLC system, and it separates from any impurities present. The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of its purity. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid.

Chiral HPLC: Since this compound does not possess a chiral center, chiral HPLC would not be a necessary technique for its routine analysis. However, if it were used to synthesize a chiral molecule, chiral HPLC would be crucial for separating and quantifying the resulting enantiomers.

The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or Thin Layer Chromatography (TLC). This allows the chemist to determine when the reaction is complete.

Technique Purpose Typical Conditions
HPLC Purity determination and reaction monitoring.Column: C18; Mobile Phase: Acetonitrile/Water gradient.
TLC Quick reaction monitoring.Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Hexanes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its structure.

The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amine groups and the nitrogen atom of the pyridine ring. This information is valuable for understanding the compound's physical properties and how it might interact with other molecules. While no published crystal structure for this compound is currently available, this technique remains a powerful option for its definitive structural confirmation.

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of every atom in the molecule.
Bond Lengths & Angles The geometry of the molecule in the solid state.
Intermolecular Interactions How the molecules pack together in the crystal.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a key objective. Future research into the synthesis of 2-N-cyclopentylpyridine-2,5-diamine is likely to focus on the development of novel synthetic strategies that offer improvements over classical methods. These may include the exploration of one-pot multicomponent reactions, which can streamline the synthetic process and reduce waste. nih.govnih.gov

Furthermore, the application of innovative technologies such as microwave-assisted and ultrasound-assisted synthesis is expected to play a crucial role. nih.govrasayanjournal.co.in These techniques have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles for various heterocyclic compounds. The development of solvent-free or "green solvent" based synthetic routes, utilizing ionic liquids or deep eutectic solvents, will also be a significant area of focus, aligning with the principles of sustainable chemistry. rasayanjournal.co.inrsc.orgsemanticscholar.org The goal will be to devise synthetic pathways that are not only efficient in producing this compound but also minimize the environmental impact.

Expansion of Structure-Activity Relationship Databases

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. For this compound, a systematic exploration of its structure-activity relationship (SAR) is a critical future direction. This will involve the synthesis of a library of analogs with modifications at various positions of the pyridine ring and the cyclopentyl group.

Researchers will likely investigate how substitutions on the pyridine core, such as the introduction of electron-donating or electron-withdrawing groups, influence the compound's biological effects. mdpi.com Similarly, alterations to the N-cyclopentyl moiety, including changes in ring size or the introduction of functional groups, will provide valuable insights into the steric and electronic requirements for optimal activity. The resulting SAR data will be instrumental in designing more potent and selective derivatives.

Compound ClassKey Structural FeaturePotential Impact on Activity
Pyridine AnalogsSubstitution on the pyridine ringModulation of electronic properties and target binding
Cycloalkyl AnalogsVariation of the N-cycloalkyl groupAlteration of steric bulk and lipophilicity
Diamine DerivativesModification of the amino groupsInfluence on hydrogen bonding and solubility

Advanced Computational Modeling for Mechanism Prediction

In recent years, computational chemistry has become an indispensable tool in predicting the properties and mechanisms of action of novel compounds. For this compound, advanced computational modeling will be pivotal in elucidating its potential biological targets and mechanisms of action. Techniques such as molecular docking can be employed to predict the binding affinity of the compound to a wide range of protein targets.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the electronic interactions between the ligand and its receptor, helping to rationalize observed biological activities. These computational approaches can significantly accelerate the drug discovery process by prioritizing the most promising derivatives for synthesis and biological evaluation, thereby saving considerable time and resources.

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of many pyridine derivatives have been explored, the specific targets and pathways modulated by this compound remain largely unknown. Future research will undoubtedly focus on screening this compound against a diverse array of biological targets to uncover its therapeutic potential. Given the broad spectrum of activities exhibited by related compounds, it is plausible that this compound and its analogs could show promise in areas such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, from laboratory-scale research to industrial production. rasayanjournal.co.in For this compound, future synthetic strategies will be heavily influenced by the drive for sustainability. This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the development of catalytic methods that minimize waste. nih.govrsc.org

Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will be a key focus. semanticscholar.org The development of robust and recyclable catalysts for the synthesis of the pyridine core and the introduction of the cyclopentylamino and amino groups will also be a significant area of research. By embracing green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable. nih.govrasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-N-cyclopentylpyridine-2,5-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyridine-2,5-diamine derivatives typically involves alkylation of the parent diamine. For cyclopentyl substitution, a cyclopentyl halide (e.g., cyclopentyl bromide) can react with pyridine-2,5-diamine in the presence of a base such as potassium carbonate. Solvent choice (e.g., DMSO or DCM) and temperature control (25–80°C) are critical to minimize side reactions and improve yield . Purification via column chromatography or recrystallization is recommended to isolate the product with >90% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns and cyclopentyl integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identification of amine N–H stretches (~3300 cm1^{-1}) and pyridine ring vibrations .
  • HPLC : For purity assessment (>95% purity threshold recommended for biological studies) .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme libraries (e.g., kinases, phosphatases) to identify inhibitory activity. Use fluorescence-based assays for real-time monitoring of enzyme kinetics .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to putative targets, leveraging the compound’s amine groups for hydrogen bonding .
  • Pathway Analysis : Transcriptomic or proteomic profiling (RNA-seq, SILAC) of treated cell lines to map affected pathways .

Q. How should contradictory data on the compound’s reactivity or biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from variations in synthesis conditions or impurities. Strategies include:

  • Reproducibility Checks : Standardize reaction protocols (e.g., solvent purity, inert atmosphere) .
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to isolate impurity-driven effects .
  • Control Experiments : Use structurally analogous compounds (e.g., N2-ethyl or N5-propyl derivatives) to benchmark reactivity .

Q. What advanced analytical strategies can address challenges in differentiating structural isomers or quantifying steric effects in this compound?

  • Methodological Answer :

  • Collision Cross-Section Spectroscopy (CCS) : Resolve isomers by measuring gas-phase ion mobility (e.g., using TWAVE-IMS) .
  • X-ray Crystallography : Resolve 3D conformation and cyclopentyl ring orientation in crystalline forms .
  • Dynamic NMR : Study hindered rotation of the cyclopentyl group to quantify steric crowding .

Q. How can computational methods guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict thermodynamic stability of substituents (e.g., cyclopentyl vs. cyclohexyl) and electron distribution on the pyridine ring .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Simulate ligand-receptor interactions over time to optimize binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.